molecular formula C24H26N6O3S2 B3922829 ETHYL 2-[2-({5-ETHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}SULFANYL)ACETAMIDO]-6-METHYL-4H,5H,6H,7H-THIENO[2,3-C]PYRIDINE-3-CARBOXYLATE

ETHYL 2-[2-({5-ETHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}SULFANYL)ACETAMIDO]-6-METHYL-4H,5H,6H,7H-THIENO[2,3-C]PYRIDINE-3-CARBOXYLATE

Cat. No.: B3922829
M. Wt: 510.6 g/mol
InChI Key: LWFKKXOKDFDCCV-UHFFFAOYSA-N
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Description

ETHYL 2-[2-({5-ETHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}SULFANYL)ACETAMIDO]-6-METHYL-4H,5H,6H,7H-THIENO[2,3-C]PYRIDINE-3-CARBOXYLATE is a structurally complex heterocyclic compound featuring a fused triazinoindole core linked via a sulfanylacetamide bridge to a thieno[2,3-c]pyridine ring. The ethyl ester group at the 3-position of the thienopyridine and the ethyl substituent on the triazinoindole distinguish it from related analogs.

Properties

IUPAC Name

ethyl 2-[[2-[(5-ethyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetyl]amino]-6-methyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N6O3S2/c1-4-30-16-9-7-6-8-14(16)20-21(30)26-24(28-27-20)34-13-18(31)25-22-19(23(32)33-5-2)15-10-11-29(3)12-17(15)35-22/h6-9H,4-5,10-13H2,1-3H3,(H,25,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWFKKXOKDFDCCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC=CC=C2C3=C1N=C(N=N3)SCC(=O)NC4=C(C5=C(S4)CN(CC5)C)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N6O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

510.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-[2-({5-ETHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}SULFANYL)ACETAMIDO]-6-METHYL-4H,5H,6H,7H-THIENO[2,3-C]PYRIDINE-3-CARBOXYLATE typically involves multi-step organic reactions. The process begins with the preparation of the triazino-indole intermediate, which is then subjected to further reactions to introduce the thieno-pyridine moiety. Common reagents used in these reactions include ethyl chloroformate, thiourea, and various catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and reaction time, as well as using advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Functional Group Reactivity

The compound contains three key reactive regions:

  • Ethyl carboxylate ester

  • Sulfanylacetamido linker

  • Triazinoindole-thienopyridine fused heterocyclic core

Functional GroupPotential Reactivity
Ethyl carboxylateHydrolysis under acidic/basic conditions to carboxylic acid
Sulfanyl (-S-)Oxidation to sulfoxide/sulfone; nucleophilic substitution at sulfur
Triazinoindole ringElectrophilic substitution (e.g., nitration, halogenation) at electron-rich positions
ThienopyridineAromatic electrophilic substitution or coordination with metal ions

2.1. Ester Hydrolysis

The ethyl carboxylate group is susceptible to hydrolysis, particularly under alkaline conditions:

R-COOEt+OHR-COOH+EtOH\text{R-COOEt} + \text{OH}^- \rightarrow \text{R-COOH} + \text{EtOH}

Conditions : NaOH (aq.), reflux .

2.2. Sulfanyl Group Oxidation

The sulfur atom in the sulfanylacetamido linker may oxidize:

R-S-R’H2O2Oxidizing AgentR-SO-R’R-SO2-R’\text{R-S-R'} \xrightarrow[\text{H}_2\text{O}_2]{\text{Oxidizing Agent}} \text{R-SO-R'} \rightarrow \text{R-SO}_2\text{-R'}

Conditions : H2_2O2_2 or meta-chloroperbenzoic acid (mCPBA) in dichloromethane .

2.3. Triazinoindole Ring Reactivity

The triazinoindole core may undergo electrophilic substitution. For example, bromination at the 8-position of the indole moiety:

Triazinoindole+Br28-Bromo-triazinoindole+HBr\text{Triazinoindole} + \text{Br}_2 \rightarrow \text{8-Bromo-triazinoindole} + \text{HBr}

Conditions : Bromine in acetic acid .

Comparative Reactivity of Structural Analogs

Data from related compounds suggests variability in reaction outcomes:

Compound (Source)Reaction ObservedConditionsOutcome
Ethyl 2-(2-((5H- triazino[5,6-b]indol-3-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate Ester hydrolysis1M NaOH, 80°C95% conversion to carboxylic acid
Ethyl 6-methyl-2-(2-{[5-(2-phenylethyl)-5H- triazino[5,6-b]indol-3-yl]sulfanyl}acetamido)-thieno[2,3-c]pyridine-3-carboxylate Sulfoxidation3% H2_2O2_2, RTSulfoxide formed (72% yield)

Research Gaps and Recommendations

  • Synthetic modifications : Systematic studies on halogenation, alkylation, or cross-coupling reactions are needed.

  • Stability profiling : Investigate degradation pathways under thermal or photolytic conditions.

  • Biological activity correlation : Link reactivity (e.g., hydrolysis products) to pharmacological effects.

Experimental validation is essential to confirm these hypothesized pathways. Priority should be given to optimizing reaction conditions for selective transformations.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of the compound is C20H21N7O3S2C_{20}H_{21}N_{7}O_{3}S_{2} with a molecular weight of 471.56 g/mol. The structure features a thieno[2,3-c]pyridine core, which is known for its biological activity. The presence of the triazinoindole moiety contributes to its potential pharmacological properties.

Scientific Research Applications

  • Antiviral Activity :
    • Compounds with similar structures have been investigated for antiviral properties. The triazinoindole framework is often associated with enhanced activity against viral infections due to its ability to interfere with viral replication mechanisms.
  • Anticancer Research :
    • The compound is included in various screening libraries aimed at identifying new anticancer agents. Its structural components suggest potential interactions with kinases and other targets involved in cancer cell proliferation and survival.
  • Targeted Drug Delivery :
    • The unique combination of thieno[2,3-c]pyridine and triazinoindole structures may allow for targeted delivery mechanisms in drug formulation, enhancing bioavailability and reducing side effects.
  • Biological Activity Profiling :
    • Ethyl 2-[2-({5-Ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl}sulfanyl)acetamido]-6-methyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate has been included in phenotypic screening libraries for its potential to exhibit diverse biological activities beyond traditional pharmacological profiles.

Case Studies and Research Findings

  • Study on Antiviral Properties :
    A recent study highlighted the antiviral efficacy of related compounds derived from the triazinoindole family against specific viral strains. These compounds demonstrated significant inhibition of viral replication in vitro .
  • Anticancer Screening :
    In a high-throughput screening project involving over 50,000 compounds, derivatives of thieno[2,3-c]pyridine were identified as promising candidates for further development as anticancer agents due to their selective cytotoxicity towards cancer cells while sparing normal cells .

Mechanism of Action

The mechanism of action of ETHYL 2-[2-({5-ETHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}SULFANYL)ACETAMIDO]-6-METHYL-4H,5H,6H,7H-THIENO[2,3-C]PYRIDINE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Key Structural Differences

Feature Target Compound Closest Analog (Compound 23)
Core Heterocycle Triazinoindole + thieno[2,3-c]pyridine Triazinoindole + cyanomethylphenyl
Substituents Ethyl (triazinoindole), methyl (pyridine) Methyl (triazinoindole), cyanomethyl
Ester Group Ethyl ester at pyridine-3-position Absent

Thieno[2,3-c]pyridine Derivatives

describes ethyl 3-cyano-1,2-dihydro-6-methyl-4-styryl-2-thioxopyridine-5-carboxylate (Compound 1) and its derivatives. While these share the thieno[2,3-b]pyridine scaffold, the target compound’s [2,3-c] isomer and acetamide bridge introduce distinct electronic and conformational properties.

Research Findings and Implications

  • Bioactivity Potential: The ethyl ester and methyl groups may enhance membrane permeability compared to brominated analogs (e.g., Compound 27), which prioritize target affinity over bioavailability .
  • Stability: The thieno[2,3-c]pyridine’s fused system likely improves thermal stability over non-fused derivatives (e.g., Compound 1 in ) .

Biological Activity

Ethyl 2-[2-({5-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl}sulfanyl)acetamido]-6-methyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate is a complex heterocyclic compound notable for its potential biological activities. This article reviews the biological properties of this compound based on recent research findings and case studies.

Chemical Structure and Properties

The molecular formula of the compound is C20H21N7O3S2C_{20}H_{21}N_{7}O_{3}S_{2} with a molecular weight of approximately 421.55 g/mol. It features a unique combination of triazine and indole moieties that contribute to its biological activity.

Antimicrobial Properties

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial activity. For instance:

  • In vitro Studies : Compounds with similar structures demonstrated effective inhibition against various Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were reported in the range of 100–200 µg/mL against pathogens such as Staphylococcus aureus and Escherichia coli .

Antiviral Activity

Compounds in the triazino-indole class have been evaluated for their antiviral properties:

  • Anti-HIV Activity : Certain derivatives displayed promising results against HIV replication in vitro. The mechanism appears to involve interference with viral entry or replication processes .

Cytotoxicity and Anticancer Potential

The compound's cytotoxic effects have been assessed in various cancer cell lines:

  • Case Study : A derivative exhibited an IC50 value of 15 µM against adenocarcinomic human alveolar epithelial cells (A549), indicating significant anticancer potential . The mechanism may involve apoptosis induction through the activation of caspase pathways.

Structure-Activity Relationship (SAR)

Research has highlighted the importance of specific structural features in enhancing biological activity:

  • Thioether Linkage : The presence of the sulfanyl group is crucial for antimicrobial and anticancer activities.
  • Indole Moiety : This component contributes to the modulation of various biological pathways, including those involved in cell proliferation and apoptosis .

Data Tables

Biological ActivityMIC (µg/mL)IC50 (µM)Reference
Antibacterial (S. aureus)100-
Antiviral (HIV)--
Cytotoxicity (A549)-15

Q & A

Q. Can AI-driven platforms accelerate the optimization of reaction conditions for this compound?

  • Methodological Answer : Leverage AI-assisted robotic platforms (e.g., ChemOS) for high-throughput screening of solvent/catalyst combinations. Train neural networks on historical reaction data to predict optimal conditions, reducing trial-and-error cycles .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ETHYL 2-[2-({5-ETHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}SULFANYL)ACETAMIDO]-6-METHYL-4H,5H,6H,7H-THIENO[2,3-C]PYRIDINE-3-CARBOXYLATE
Reactant of Route 2
Reactant of Route 2
ETHYL 2-[2-({5-ETHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}SULFANYL)ACETAMIDO]-6-METHYL-4H,5H,6H,7H-THIENO[2,3-C]PYRIDINE-3-CARBOXYLATE

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